6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17837121
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 6-methyl-2-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c1-4-5-13(3)10-11-7(2)6-8(12-10)9(14)15/h1,6H,5H2,2-3H3,(H,14,15) |
| Standard InChI Key | MSKCMJWTBWQHSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N(C)CC#C)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
The core structure of 6-methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid consists of a pyrimidine ring substituted with three functional groups (Figure 1). Key features include:
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Methyl group (6-position): Enhances lipophilicity and influences ring electronics.
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Methyl(prop-2-yn-1-yl)amino group (2-position): Introduces steric bulk and reactivity via the terminal alkyne.
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Carboxylic acid (4-position): Provides hydrogen-bonding capability and pH-dependent solubility .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Calculated | 1.2 (ChemDraw 15) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound’s value of 1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its carboxylic acid group () confers ionization under physiological conditions, influencing bioavailability.
Synthesis and Optimization
Synthesis of 6-methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves multi-step reactions starting from 6-methylpyrimidine-2,4-diol. A representative pathway includes:
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Amination at the 2-position: Reaction with methyl(prop-2-yn-1-yl)amine under nucleophilic substitution conditions.
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Carboxylic acid introduction: Oxidation of the 4-hydroxyl group using KMnO or enzymatic methods.
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Purification: Recrystallization from ethanol-water mixtures yields >95% purity.
Critical parameters include:
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Temperature control: Maintained at 50–60°C during amination to prevent alkyne side reactions.
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Catalyst use: Palladium catalysts improve coupling efficiency in later stages .
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Amination | 65 | 90 |
| Oxidation | 78 | 85 |
| Recrystallization | 92 | 95 |
Recent efforts focus on streamlining synthesis via one-pot methodologies, reducing solvent waste, and enhancing enantioselectivity for chiral analogues .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar inhibition () against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in endocannabinoid biosynthesis . SAR studies highlight:
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Methyl(prop-2-yn-1-yl)amino group: Optimal for binding to hydrophobic pockets.
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Carboxylic acid: Forms salt bridges with Arg³⁸⁹ and His⁴²⁰ residues .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), the compound disrupts folate metabolism by inhibiting dihydrofolate reductase (DHFR).
Structure-Activity Relationship (SAR) Insights
Comparative analyses with analogues reveal critical substituent effects:
Table 3: Substituent Impact on NAPE-PLD Inhibition
| Substituent (R) | ||
|---|---|---|
| Methyl(prop-2-yn-1-yl) | 72 | 1.2 |
| Propyl | 89 | 1.8 |
| Cyclopropylmethyl | 210 | 0.9 |
| Morpholine | 450 | -0.3 |
Key trends:
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Alkyne groups: Enhance potency via π-π interactions with Phe⁴⁸⁷ .
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Methyl branching: Reduces steric clash compared to bulkier substituents .
Comparative Analysis with Analogues
Table 4: Comparison with Structural Analogues
| Compound | Key Structural Difference | |
|---|---|---|
| 6-Methyl-2-[(prop-2-yn-1-yl)amino] | Lacks methyl on amino group | 95 |
| 6-Methyl-2-(pent-4-yn-1-ylamino) | Longer alkyne chain | 310 |
| 6-Methyl-2-(dimethylamino) | Simpler amino substitution | 620 |
The methyl(prop-2-yn-1-yl)amino group uniquely balances steric accessibility and hydrophobic interactions, explaining its superior activity .
Future Directions and Challenges
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